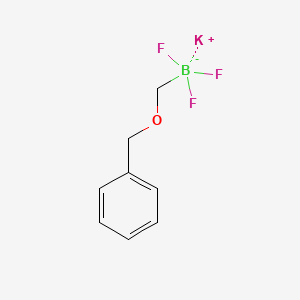

钾((苄氧基)甲基)三氟硼酸盐

描述

Potassium ((benzyloxy)methyl)trifluoroborate is a type of organoboron reagent . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .

Molecular Structure Analysis

The molecular formula of Potassium ((benzyloxy)methyl)trifluoroborate is C9H11BF3KO2 . Its molecular weight is 258.09 .

Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used in Suzuki-Miyaura cross-coupling reactions with aryl chlorides .

Physical and Chemical Properties Analysis

Potassium ((benzyloxy)methyl)trifluoroborate is a solid substance . Its melting point is between 203-213 °C .

科学研究应用

立体特异性交叉偶联

钾1-(苄氧基)烷基三氟硼酸盐,包括钾((苄氧基)甲基)三氟硼酸盐,在立体特异性交叉偶联反应中被使用。这些化合物与铃木-宫浦反应结合会导致保护的二级醇。这个过程因其完全保留立体化学而显著,这得益于苄基保护基的稳定作用 (Molander & Wisniewski, 2012)。

威蒂格反应和有机三氟硼酸盐磷鎓叶立德

钾((苄氧基)甲基)三氟硼酸盐在有机三氟硼酸盐磷鎓叶立德的制备中起着关键作用。这些叶立德与K2CO3和醛类结合后转化为不饱和有机三氟硼酸盐。这个过程已经简化为一锅法转化,展示了该化合物在有机合成中的多功能性 (Molander, Ham & Canturk, 2007)。

生物医学研究

在生物医学研究中,钾((苄氧基)甲基)三氟硼酸盐衍生物显示出对癌细胞的抗增殖活性。例如,一个衍生物对人类转移性乳腺癌细胞表现出显著的效力,突显了该化合物在癌症治疗研究中的潜力 (Tsai et al., 2014)。

烯丙基磺酮的合成

该化合物还用于合成烯丙基磺酮,这个过程涉及与二氧化硫的硼烯反应。通过随后的烷基化得到的磺酮展示了该化合物在创造多样有机结构中的实用性 (Stikute, Lugiņina & Turks, 2017)。

交叉偶联反应

在交叉偶联反应领域,钾((苄氧基)甲基)三氟硼酸盐因其相对于其他硼偶联配体的增加稳定性而被使用。这种稳定性对于功能化亚甲基连接的联苯系统至关重要,扩展了潜在有机化合物的范围 (Molander & Elia, 2006)。

作用机制

Target of Action

Potassium ((benzyloxy)methyl)trifluoroborate, also known as Potassium Benzyloxymethyltrifluoroborate, is primarily used in Suzuki–Miyaura-type reactions . The primary targets of this compound are the carbon-carbon (C-C) bonds in unsaturated alkyl- or aryltrifluoroborates .

Mode of Action

Potassium ((benzyloxy)methyl)trifluoroborate interacts with its targets by participating in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The action of Potassium ((benzyloxy)methyl)trifluoroborate affects the biochemical pathways involved in the formation of carbon-carbon bonds . Specifically, it is used as a reagent in a vast array of C–C bond-forming reactions .

Result of Action

The molecular and cellular effects of Potassium ((benzyloxy)methyl)trifluoroborate’s action primarily involve the formation of new carbon-carbon bonds . This results in the creation of new organic compounds through Suzuki–Miyaura-type reactions .

Action Environment

The action, efficacy, and stability of Potassium ((benzyloxy)methyl)trifluoroborate are influenced by environmental factors. Notably, the compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which allows it to maintain its efficacy and stability in various environmental conditions.

安全和危害

未来方向

生化分析

Biochemical Properties

Potassium ((benzyloxy)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of aryl and heteroaryl ethers. The nature of these interactions involves the palladium-catalyzed carbon-carbon bond formation, which is crucial for the synthesis of complex organic molecules. The stability and reactivity of potassium ((benzyloxy)methyl)trifluoroborate make it a valuable reagent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium ((benzyloxy)methyl)trifluoroborate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that potassium ((benzyloxy)methyl)trifluoroborate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

属性

IUPAC Name |

potassium;trifluoro(phenylmethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZQNVFTJPRHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670584 | |

| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-25-6 | |

| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027642-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

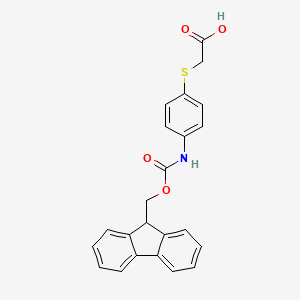

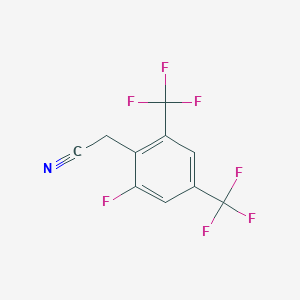

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)